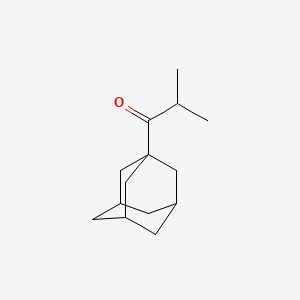
Isopropyladamantyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyladamantyl ketone is an organic compound that belongs to the adamantane family. Adamantane is a tricyclic hydrocarbon known for its rigid and virtually stress-free structure, which makes its derivatives valuable in various fields of chemistry and industry . This compound features an adamantane core with an isopropyl group and a ketone functional group, making it a unique and versatile compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyladamantyl ketone typically involves the functionalization of adamantane derivatives. One common method is the Friedel-Crafts acylation of adamantane with isopropyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ketone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Isopropyladamantyl ketone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, acid catalysts
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Imines
Scientific Research Applications
Isopropyladamantyl ketone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of isopropyladamantyl ketone involves its interaction with molecular targets through its carbonyl group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This property allows the compound to participate in various biochemical pathways, including enzyme inhibition and receptor binding . The rigid adamantane core also contributes to its stability and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent hydrocarbon with a similar tricyclic structure.
1-Adamantanone: A ketone derivative of adamantane with a carbonyl group at the 1-position.
2-Adamantanone: Another ketone derivative with the carbonyl group at the 2-position.
Uniqueness
Isopropyladamantyl ketone is unique due to the presence of the isopropyl group, which imparts different steric and electronic properties compared to other adamantane derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-(1-adamantyl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-9(2)13(15)14-6-10-3-11(7-14)5-12(4-10)8-14/h9-12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIFEDVAAQVLIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3,4-dimethoxyphenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B2562594.png)
![1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one](/img/structure/B2562597.png)

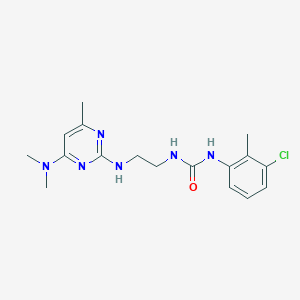
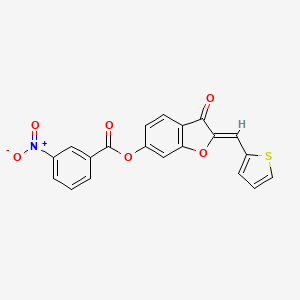
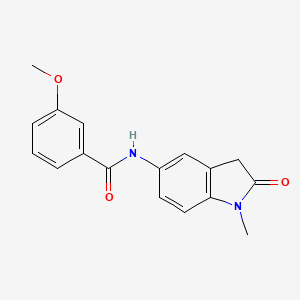
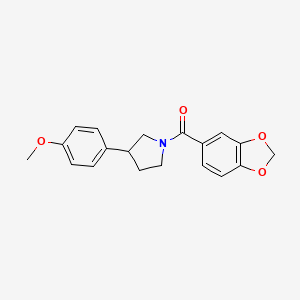
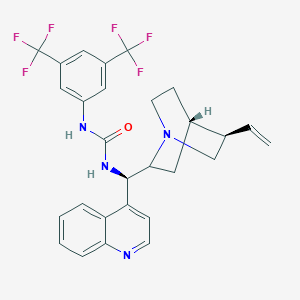
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2562608.png)
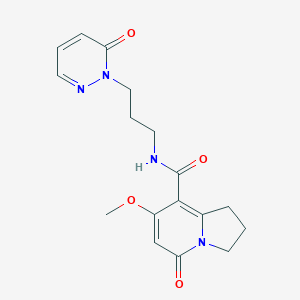
![N'-(2,3-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2562610.png)
![(E)-4-(Dimethylamino)-N-[(2-sulfamoylthiophen-3-yl)methyl]but-2-enamide](/img/structure/B2562611.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2562617.png)
